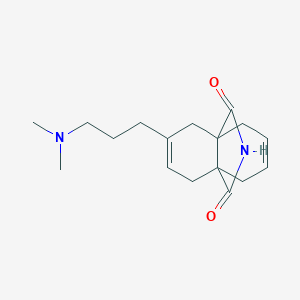
Diphenylglyoxal bis(guanylhydrazone)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diphenylglyoxal bis(guanylhydrazone) (DPGB) is a chemical compound that has been extensively studied for its potential applications in scientific research. DPGB is a guanylhydrazone derivative that has been shown to have a range of biochemical and physiological effects, making it a valuable tool for studying various cellular processes. In
Aplicaciones Científicas De Investigación
Diphenylglyoxal bis(guanylhydrazone) has a range of potential applications in scientific research, particularly in the fields of cancer biology and infectious diseases. It has been shown to inhibit the growth of various cancer cell lines, including prostate cancer, breast cancer, and leukemia. Diphenylglyoxal bis(guanylhydrazone) has also been studied for its potential as an antiviral agent, with promising results against human immunodeficiency virus (HIV) and hepatitis C virus (HCV).
Mecanismo De Acción
The mechanism of action of Diphenylglyoxal bis(guanylhydrazone) is complex and not fully understood. It is thought to act by inhibiting the activity of the enzyme ornithine decarboxylase (ODC), which is involved in the biosynthesis of polyamines. Polyamines are essential for cell growth and proliferation, and inhibition of ODC leads to a decrease in polyamine levels and ultimately cell death.
Biochemical and Physiological Effects
Diphenylglyoxal bis(guanylhydrazone) has a range of biochemical and physiological effects, including inhibition of cell growth, induction of apoptosis (programmed cell death), and inhibition of DNA synthesis. It has also been shown to modulate the immune response, with potential applications in the treatment of infectious diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Diphenylglyoxal bis(guanylhydrazone) has several advantages as a tool for scientific research, including its ability to selectively inhibit ODC activity and its potential as an antiviral agent. However, it also has limitations, including its toxicity at high concentrations and its potential to interfere with other cellular processes.
Direcciones Futuras
There are several potential future directions for research on Diphenylglyoxal bis(guanylhydrazone). One area of interest is the development of Diphenylglyoxal bis(guanylhydrazone) analogs with improved efficacy and reduced toxicity. Another potential direction is the study of Diphenylglyoxal bis(guanylhydrazone) in combination with other drugs or therapies, with the goal of enhancing its antitumor or antiviral activity. Finally, further research is needed to fully understand the mechanism of action of Diphenylglyoxal bis(guanylhydrazone) and its potential applications in various fields of scientific research.
Conclusion
Diphenylglyoxal bis(guanylhydrazone) is a promising compound with a range of potential applications in scientific research. Its ability to selectively inhibit ODC activity and its potential as an antiviral agent make it a valuable tool for studying various cellular processes. However, further research is needed to fully understand its mechanism of action and potential limitations, as well as to explore its potential future directions.
Métodos De Síntesis
Diphenylglyoxal bis(guanylhydrazone) can be synthesized through a multi-step process involving the reaction of diphenylglyoxal with guanylhydrazine. The resulting compound is purified through recrystallization and characterized using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Propiedades
Número CAS |
16098-69-4 |
|---|---|
Fórmula molecular |
C32H56O8Sn |
Peso molecular |
322.37 g/mol |
Nombre IUPAC |
2-[(E)-[(2E)-2-(diaminomethylidenehydrazinylidene)-1,2-diphenylethylidene]amino]guanidine |
InChI |
InChI=1S/C16H18N8/c17-15(18)23-21-13(11-7-3-1-4-8-11)14(22-24-16(19)20)12-9-5-2-6-10-12/h1-10H,(H4,17,18,23)(H4,19,20,24)/b21-13+,22-14+ |
Clave InChI |
KGXUDKVLMOAEII-JFMUQQRKSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C(=N\N=C(N)N)/C(=N/N=C(N)N)/C2=CC=CC=C2 |
SMILES |
C1=CC=C(C=C1)C(=NN=C(N)N)C(=NN=C(N)N)C2=CC=CC=C2 |
SMILES canónico |
C1=CC=C(C=C1)C(=NN=C(N)N)C(=NN=C(N)N)C2=CC=CC=C2 |
Sinónimos |
diphenylglyoxal bis(guanylhydrazone) DPGBG |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(2-hydroxy-4-methylphenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B231687.png)


![2-chloro-N-[(2-methoxyphenyl)carbamothioyl]benzamide](/img/structure/B231700.png)








